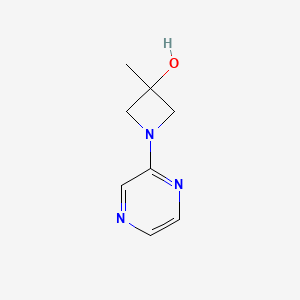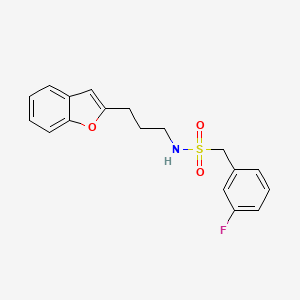
N-(3-(benzofuran-2-yl)propyl)-1-(3-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(benzofuran-2-yl)propyl)-1-(3-fluorophenyl)methanesulfonamide, also known as BF-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the family of benzofuran derivatives and has been found to exhibit promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Transition-Metal-Free Cross-Coupling
In a study by He, Song, Sun, & Huang (2018), a transition-metal-free Suzuki-type cross-coupling reaction was developed. This approach uses an organic sulfide catalyst to activate C(sp3) halides and arylboronic acids, enabling the synthesis of complex diaryl methane scaffolds, which are potentially useful in medicinal chemistry.
Vinyl Fluorides Synthesis
McCarthy, Matthews, Edwards, Stemerick, & Jarvi (1990) explored a novel route to vinyl fluorides. The carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate was used for the Horner-Wittig reaction with aldehydes and ketones, providing an efficient synthesis pathway for α-fluoro-α,β-unsaturated sulfones (McCarthy et al., 1990).
Fragmentation Patterns
Danikiewicz (1997) described the fragmentation patterns of N-(2-nitrophenyl)-methanesulfonamide and its N-alkyl derivatives upon electron ionization. This study provides insights into the rearrangement reactions and potential applications in mass spectrometry analysis (Danikiewicz, 1997).
Nucleophilic Fluoromethylation
Prakash, Chacko, Vaghoo, Shao, Gurung, Mathew, & Olah (2009) reported an efficient methodology for the nucleophilic fluoromethylation of alkyl and benzyl halides. This method extends to the synthesis of various α-substituted fluoroalkane derivatives, highlighting its utility in organic synthesis (Prakash et al., 2009).
Transfer Hydrogenation Catalysis
Ruff, Kirby, Chan, & O'Connor (2016) synthesized N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives for transfer hydrogenation of ketones. This demonstrates the compound's utility in catalysis, particularly with organometallic complexes (Ruff et al., 2016).
Antiproliferative Evaluation
Pawar, Sarkate, Karnik, Pansare, & Shinde (2017) synthesized and evaluated new sulfonamide derivatives for their antiproliferative activity against various cancer cell lines. This highlights the potential application of these compounds in cancer research (Pawar et al., 2017).
Enantioselective Additions in Organic Chemistry
Studies by Kamlar, Bravo, Alba, Hybelbauerová, Císařová, Veselý, Moyano, & Rios (2010) and Moon, Cho, & Kim (2009) explored the enantioselective addition of fluorinated derivatives to unsaturated compounds. These reactions are crucial in synthesizing chiral compounds with potential applications in medicinal chemistry (Kamlar et al., 2010); (Moon et al., 2009).
Nucleophilic Substitution Reactions
Lemek, Groszek, & Cmoch (2008) reported on vicarious nucleophilic substitution reactions in a compound similar to N-(3-(benzofuran-2-yl)propyl)-1-(3-fluorophenyl)methanesulfonamide, demonstrating its utility in synthetic organic chemistry (Lemek et al., 2008).
Wirkmechanismus
Target of Action
. This suggests that the compound may interact with targets that play a role in microbial growth and proliferation.
Mode of Action
. This suggests that the compound may interact with its targets in a way that inhibits the growth and proliferation of certain cells or organisms.
Biochemical Pathways
. This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
, it can be hypothesized that the compound may have effects at the molecular and cellular level that contribute to its potential antimicrobial properties.
Eigenschaften
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-1-(3-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-16-7-3-5-14(11-16)13-24(21,22)20-10-4-8-17-12-15-6-1-2-9-18(15)23-17/h1-3,5-7,9,11-12,20H,4,8,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMXMBDDDDPOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)propyl)-1-(3-fluorophenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

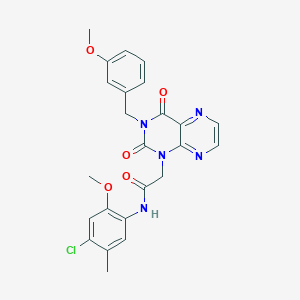
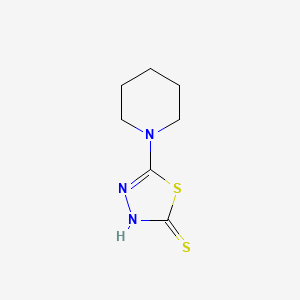



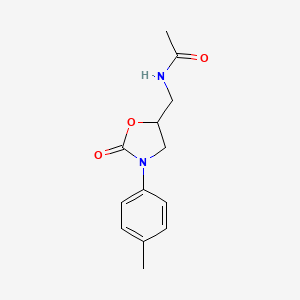
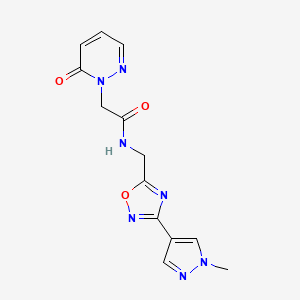
![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B2884808.png)
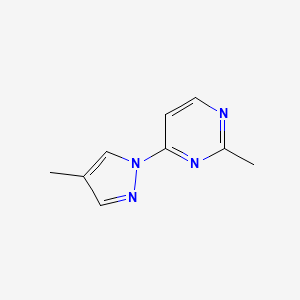
![1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2884812.png)
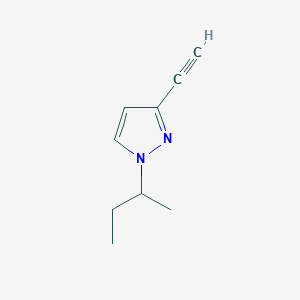
![7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2884814.png)
